molecular formula C19H16F3N4O3+ B1264419 (S)-tosufloxacin(1+)

(S)-tosufloxacin(1+)

Numéro de catalogue: B1264419
Poids moléculaire: 405.3 g/mol
Clé InChI: WUWFMDMBOJLQIV-JTQLQIEISA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-tosufloxacin(1+) is a 1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]pyrrolidin-3-aminium having S configuration. It is a conjugate acid of a (S)-tosufloxacin. It is an enantiomer of a (R)-tosufloxacin(1+).

Applications De Recherche Scientifique

Treatment of Respiratory Infections

A comparative study highlighted the efficacy of tosufloxacin tosilate fine granules in treating bacterial pneumonia. The study involved 153 patients, with an overall efficacy rate of 94.4% for tosufloxacin compared to 100% for the control group. The time to defervescence was approximately 1.31 days, indicating rapid symptom relief . Furthermore, tosufloxacin demonstrated effectiveness against macrolide-resistant Mycoplasma pneumoniae infections, which are increasingly prevalent .

Pediatric Use

Tosufloxacin is the first new quinolone approved for pediatric use in Japan. A study assessed its impact on growth rate, neurobehavior, and gut microbiota in mice when administered during early development stages. Results indicated that while there were no long-term adverse effects on growth, alterations in anxiety-like behaviors and gut microbiota composition were observed . This raises important considerations regarding the timing and dosage of antibiotic administration in children.

Case Study 1: Efficacy Against S. aureus Persisters

A clinical drug library screen identified (S)-tosufloxacin as particularly effective against persister cells of Staphylococcus aureus, which are known for their resilience against conventional antibiotics. In vitro studies demonstrated that (S)-tosufloxacin effectively killed persister cells at concentrations as low as 50 μM . This finding is significant as persisters are often responsible for chronic infections.

Case Study 2: Safety Profile

Despite its efficacy, (S)-tosufloxacin has been associated with adverse effects such as gastrointestinal disturbances and rare cases of crystal nephropathy. A case report documented the deposition of tosufloxacin in renal tissues leading to renal impairment; however, the patient's condition improved upon cessation of the drug . Monitoring for such side effects is essential during treatment.

Comparative Efficacy

Antibiotic Efficacy Rate Indications Notes
(S)-Tosufloxacin94.4%Bacterial pneumoniaEffective against macrolide-resistant strains
Control Group100%Bacterial pneumoniaStandard treatment
Other QuinolonesVariedVarious bacterial infectionsGenerally lower efficacy against persisters

Propriétés

Formule moléculaire

C19H16F3N4O3+

Poids moléculaire

405.3 g/mol

Nom IUPAC

[(3S)-1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]pyrrolidin-3-yl]azanium

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/p+1/t10-/m0/s1

Clé InChI

WUWFMDMBOJLQIV-JTQLQIEISA-O

SMILES isomérique

C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

SMILES canonique

C1CN(CC1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tosufloxacin(1+)
Reactant of Route 2
(S)-tosufloxacin(1+)
Reactant of Route 3
Reactant of Route 3
(S)-tosufloxacin(1+)
Reactant of Route 4
Reactant of Route 4
(S)-tosufloxacin(1+)
Reactant of Route 5
(S)-tosufloxacin(1+)
Reactant of Route 6
Reactant of Route 6
(S)-tosufloxacin(1+)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.